molecular formula C35H30O12 B1232387 5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one CAS No. 71392-06-8

5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

Cat. No. B1232387
CAS RN: 71392-06-8
M. Wt: 642.6 g/mol
InChI Key: KMYJDVOGPCWOTR-JMUVRVIPSA-N
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Description

The name of the compound suggests that it is a complex organic molecule, likely a flavonoid or a related polyphenolic compound, given the presence of the chromen-4-one moiety.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, the introduction of the hydroxy groups, and the formation of the benzodioxin ring.



Molecular Structure Analysis

The structure of the compound can be deduced from its name following the rules of IUPAC nomenclature. It would have multiple aromatic rings, hydroxy groups, and a benzodioxin ring.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the electron-rich aromatic rings and the electron-donating hydroxy groups. It might undergo reactions such as electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the presence of polar hydroxy groups, and the nonpolar aromatic rings.


Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact.


Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact.


properties

CAS RN

71392-06-8

Product Name

5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

Molecular Formula

C35H30O12

Molecular Weight

642.6 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

InChI

InChI=1S/C35H30O12/c1-43-28-8-17(3-5-23(28)39)7-20(15-36)22-9-19(11-31(44-2)34(22)42)35-32(16-37)45-26-6-4-18(10-29(26)47-35)27-14-25(41)33-24(40)12-21(38)13-30(33)46-27/h3-14,32,35-40,42H,15-16H2,1-2H3/b20-7+/t32-,35-/m0/s1

InChI Key

KMYJDVOGPCWOTR-JMUVRVIPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C(=C/C2=CC(=C(C=C2)O)OC)/CO)[C@H]3[C@@H](OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO

SMILES

COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)CO)C3C(OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO

Canonical SMILES

COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)CO)C3C(OC4=C(O3)C=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)CO

synonyms

hydnowightin

Origin of Product

United States

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